molecular formula C12H9F2NO2 B2709216 ethyl (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate CAS No. 623572-48-5

ethyl (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate

Cat. No. B2709216
CAS RN: 623572-48-5
M. Wt: 237.206
InChI Key: DLTJIBLUUMKTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate, also known as ethyl cyano(3,4-difluorophenyl)acrylate, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly used as a building block in the synthesis of other compounds, and its unique chemical properties make it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Environmental Remediation and Degradation Pathways

Recent research has revealed microbial degradation pathways for related compounds. For instance, Diaphorobacter sp. strain JS3050 initiates 3,4-dichloronitrobenzene degradation via 4,5-dichlorocatechol . Investigating similar pathways for ethyl (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate could aid in environmental cleanup and bioremediation efforts.

properties

IUPAC Name

ethyl (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTJIBLUUMKTIU-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=C(C=C1)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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